
(2R,6R)-2,6-Diethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6R)-2,6-Diethylpiperazine is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. The (2R,6R) configuration indicates the specific stereochemistry of the compound, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-Diethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with ethylamine and a suitable dihaloalkane, such as 1,4-dichlorobutane.
Cyclization: The ethylamine reacts with the dihaloalkane under basic conditions to form the piperazine ring. This step often requires a strong base like sodium hydroxide or potassium hydroxide.
Resolution: The racemic mixture of 2,6-diethylpiperazine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of chiral catalysts or biocatalysts can also enhance the enantioselectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-2,6-Diethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2R,6R)-2,6-Diethylpiperazine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its pharmacological properties, including potential use as an antiparasitic agent.
Industry: Utilized in the production of polymers and as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,6R)-2,6-Diethylpiperazine depends on its specific application. In biological systems, it may interact with receptors or enzymes, altering their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S,6S)-2,6-Diethylpiperazine: The enantiomer of (2R,6R)-2,6-Diethylpiperazine, with different stereochemistry and potentially different biological activity.
2,5-Diethylpiperazine: A structural isomer with ethyl groups at different positions on the piperazine ring.
2,6-Dimethylpiperazine: A similar compound with methyl groups instead of ethyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological interactions. Its enantiomeric purity is essential for applications requiring high specificity, such as in pharmaceutical research.
Properties
CAS No. |
682740-57-4 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(2R,6R)-2,6-diethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-3-7-5-9-6-8(4-2)10-7/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
WOTDHTQZNQMLIS-HTQZYQBOSA-N |
Isomeric SMILES |
CC[C@@H]1CNC[C@H](N1)CC |
Canonical SMILES |
CCC1CNCC(N1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methylimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11921979.png)
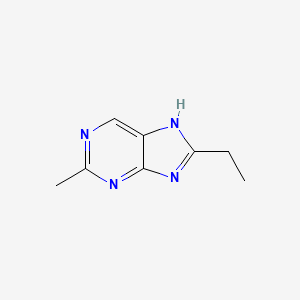
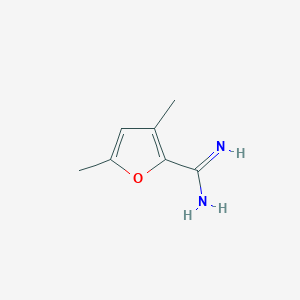

![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11921999.png)
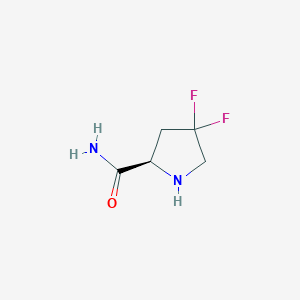

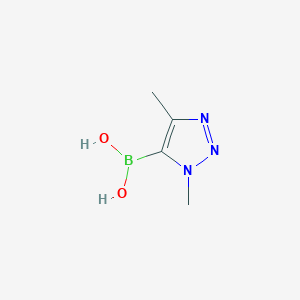
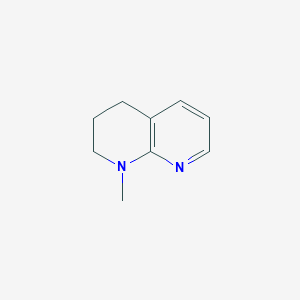
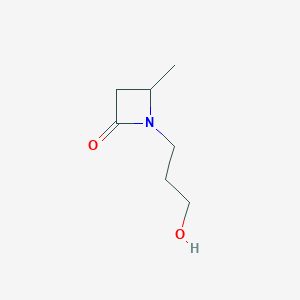

![Pyrazolo[1,5-a]pyrimidine-3,7-diamine](/img/structure/B11922030.png)
![Pyrazolo[1,5-a]pyridine-4-carbonitrile](/img/structure/B11922034.png)
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11922038.png)
